molecular formula C14H21N B15275464 (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine

(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine

Cat. No.: B15275464
M. Wt: 203.32 g/mol
InChI Key: QFYOILKBVBFNKK-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H21N It is characterized by the presence of a cyclopropylmethyl group attached to a 1-(3,4-dimethylphenyl)ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine typically involves the reaction of cyclopropylmethyl bromide with 1-(3,4-dimethylphenyl)ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)methyl]amine
  • (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)propyl]amine
  • (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)butyl]amine

Uniqueness

(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the cyclopropylmethyl group can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(3,4-dimethylphenyl)ethanamine

InChI

InChI=1S/C14H21N/c1-10-4-7-14(8-11(10)2)12(3)15-9-13-5-6-13/h4,7-8,12-13,15H,5-6,9H2,1-3H3

InChI Key

QFYOILKBVBFNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCC2CC2)C

Origin of Product

United States

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